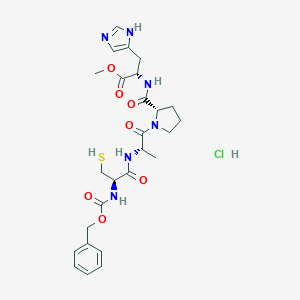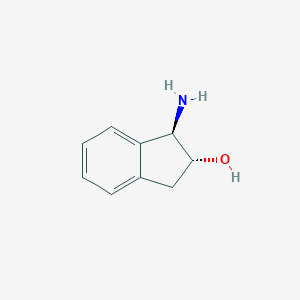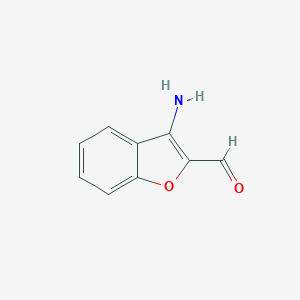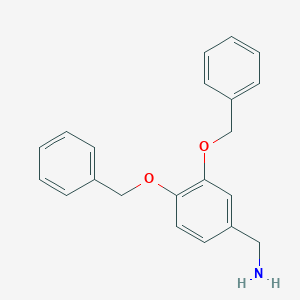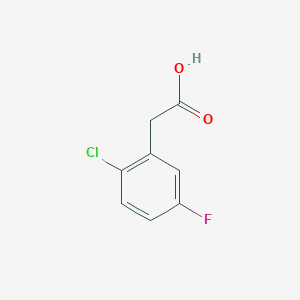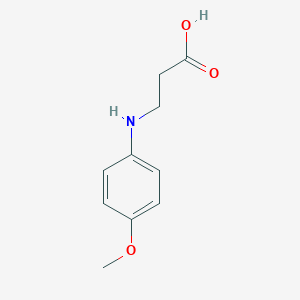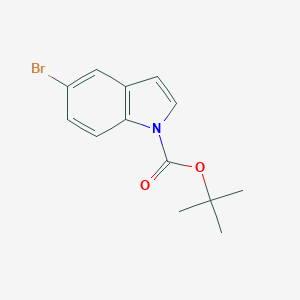
N-Boc-5-bromoindole
描述
N-Boc-5-bromoindole, also known as tert-Butyl 5-bromoindole-1-carboxylate, is a brominated indole derivative. It is a significant compound in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s structure consists of an indole ring substituted with a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.
作用机制
Target of Action
N-Boc-5-bromoindole, also known as tert-Butyl 5-Bromo-1H-indole-1-carboxylate, is primarily used as an intermediate in the synthesis of more complex chemical compounds . The specific targets of this compound depend on the final compound it is used to synthesize.
Mode of Action
The mode of action of this compound involves its transformation into other compounds. It can undergo a Buchwald-Hartwig amination with tBu-carbamate followed by regioselective bromination to form di-Boc-protected 5-aminoindole . The resulting compound can then interact with its targets in a manner determined by its specific structure and properties.
Biochemical Pathways
As an intermediate, this compound is involved in the biochemical pathways leading to the synthesis of the final compound. For example, it can be used in the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives .
Result of Action
The result of this compound’s action is the formation of other chemical compounds. For example, it can be transformed into di-Boc-protected 5-aminoindole . The effects of these compounds at the molecular and cellular level would depend on their specific structure and properties.
Action Environment
The action of this compound is influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals, which can affect the efficiency of the reactions it is involved in. For example, the Buchwald-Hartwig amination and subsequent bromination require specific conditions to proceed efficiently .
生化分析
Biochemical Properties
It is known that N-Boc-5-bromoindole can undergo Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
It is known that this compound can undergo Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: N-Boc-5-bromoindole can be synthesized through various methods. One common approach involves the bromination of N-Boc-indole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: N-Boc-5-bromoindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced with other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed.
Deprotection Reactions: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Various substituted indoles depending on the nucleophile used.
Coupling Reactions: Biaryl or alkynyl-indole derivatives.
Deprotection Reactions: 5-bromoindole.
科学研究应用
N-Boc-5-bromoindole has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: this compound is utilized in the production of agrochemicals and materials science.
相似化合物的比较
5-Bromoindole: Lacks the Boc protecting group, making it more reactive in certain reactions.
N-Boc-4-bromoindole: Bromine atom is at the 4-position, leading to different reactivity and applications.
N-Boc-6-bromoindole: Bromine atom is at the 6-position, affecting its chemical behavior.
Uniqueness: N-Boc-5-bromoindole is unique due to the specific positioning of the bromine atom and the Boc protecting group. This combination allows for selective reactions and the synthesis of a wide range of derivatives, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
tert-butyl 5-bromoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWDRTGTQIXVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369512 | |
| Record name | N-Boc-5-bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-70-3 | |
| Record name | N-Boc-5-bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-5-bromoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


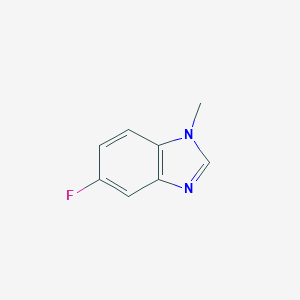
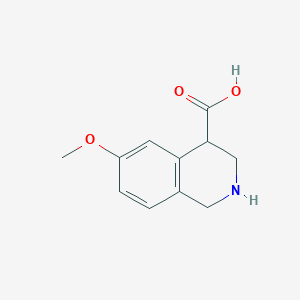
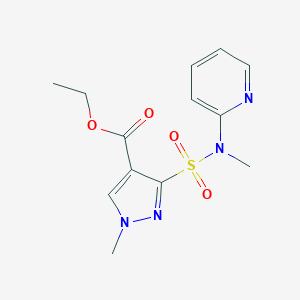
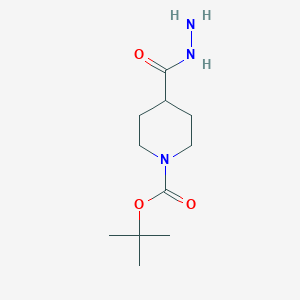
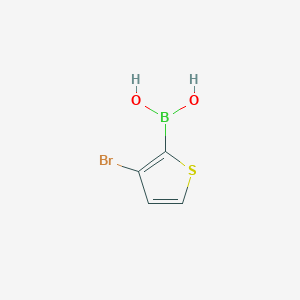
![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)
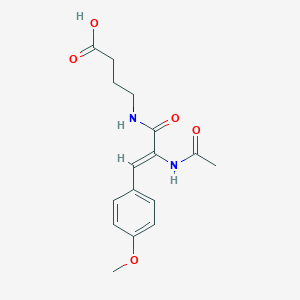
![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)
